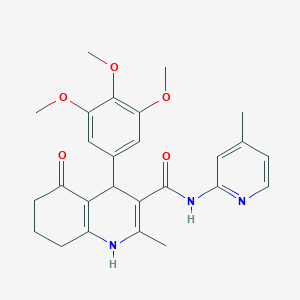
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as "Compound X" and is known for its potential use in various fields, including medicine, pharmacology, and biotechnology.
Mécanisme D'action
The mechanism of action of Compound X is not fully understood. However, it is believed to exert its effects by binding to specific proteins and enzymes in the body. It has been found to bind to the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, leading to its anti-inflammatory and analgesic effects. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Compound X has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to induce apoptosis in cancer cells, leading to the suppression of tumor growth. In addition, it has been found to bind to specific proteins and enzymes in the body, making it a useful tool for protein purification.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be ensured by recrystallization. It has also been extensively studied, and its effects are well-documented. However, it also has some limitations. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. In addition, its use in lab experiments may be limited by its cost and availability.
Orientations Futures
There are several future directions for research on Compound X. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy in different types of cancer and to elucidate its mechanism of action. Another area of interest is its potential use in the development of new drugs. Its ability to bind to specific proteins and enzymes makes it a promising tool for drug discovery. Finally, more research is needed to fully understand its effects on the body and to determine its potential use in other fields of scientific research.
Méthodes De Synthèse
The synthesis of Compound X involves a multi-step process that starts with the reaction of 2-methylpyridine-4-carboxylic acid with ethyl acetoacetate to form 2-methyl-4-(2-oxoethyl)pyridine. This intermediate product is then reacted with 3,4,5-trimethoxybenzaldehyde to form 2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. The purity of the final product is ensured by recrystallization.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential use in various fields of scientific research. In pharmacology, it has been found to exhibit significant anti-inflammatory and analgesic properties. It has also shown potential as an anti-cancer agent by inducing apoptosis in cancer cells. In biotechnology, Compound X has been used as a tool for protein purification due to its ability to bind to certain proteins. It has also been studied for its potential use in the development of new drugs.
Propriétés
Nom du produit |
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
Formule moléculaire |
C26H29N3O5 |
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C26H29N3O5/c1-14-9-10-27-21(11-14)29-26(31)22-15(2)28-17-7-6-8-18(30)24(17)23(22)16-12-19(32-3)25(34-5)20(13-16)33-4/h9-13,23,28H,6-8H2,1-5H3,(H,27,29,31) |
Clé InChI |
SVAVCPQMWPWIFZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3)C |
SMILES canonique |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304125.png)